6-O-Methylcerevisterol
Overview
Description
6-O-Methylcerevisterol (6-OMC) is a naturally occurring phytosterol that has been isolated from various plants, including the seeds of the Chinese medicinal herb Cerevisiae. It is a C-27 sterol that is structurally related to cholesterol and is a key component of the plant sterol family. 6-OMC has been studied for its potential health benefits and has been found to possess several pharmacological activities. These include anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities. Additionally, 6-OMC has been found to possess antioxidant and neuroprotective properties.
Scientific Research Applications
1. Flavoring in Animal Feed
6-O-Methylcerevisterol, as part of the chemical group of tertiary alcohols and esters, is utilized in animal feed as a flavoring substance. This application is significant in ensuring the palatability and acceptability of feed for various animal species, contributing to their overall health and growth (EFSA Journal, 2012).
2. Anticancer Drug Research
In the realm of cancer research, derivatives of 6-O-Methylcerevisterol, such as 6-mercaptopurine and 6-thioguanine, are studied for their role as anticancer drugs. These compounds are of interest for their efficacy in treating certain types of cancer, although they are not without significant adverse effects (Biosensors & Bioelectronics, 2016).
3. Paleoclimate Reconstruction
6-Methyl branched glycerol dialkyl glycerol tetraethers (brGDGTs), which include derivatives of 6-O-Methylcerevisterol, are used in paleoclimate studies. Their distribution in soils correlates with factors like soil pH and mean annual air temperature, aiding in reconstructing historical climate conditions from soil and sediment samples (Geochimica et Cosmochimica Acta, 2014).
4. GABAA Receptor Modulation
Research in neuropharmacology has explored the effects of 6-methylflavanone, a compound related to 6-O-Methylcerevisterol, on GABAA receptors. This research is pertinent to understanding how certain substances can modulate neurotransmitter activity, which has implications for the development of new neurological and psychiatric medications (European Journal of Pharmacology, 2005).
5. Soil Temperature Calibration
In environmental sciences, 6-methyl brGDGTs are used to refine soil temperature calibrations, which are crucial for understanding environmental changes and impacts. This application is particularly relevant in the study of global climate change and environmental monitoring (Organic Geochemistry, 2017).
6. Antimicrobial and Antiviral Studies
Derivatives of 6-O-Methylcerevisterol, such as methyl alpha-D-mannopyranoside (MDM) derivatives, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Cellulose Chemistry and Technology, 2021).
properties
IUPAC Name |
(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-methoxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(32-7)29(31)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h8-9,16,18-21,23-26,30-31H,10-15,17H2,1-7H3/b9-8+/t19-,20+,21-,23+,24-,25-,26+,27+,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCGTRDXSDAHC-KNXFMRPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045592 | |
Record name | Blazein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Methylcerevisterol | |
CAS RN |
126060-09-1 | |
Record name | Blazein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126060-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Blazein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.